molecular formula C17H14BrFN2OS B2649455 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone CAS No. 851800-62-9

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2649455
CAS No.: 851800-62-9
M. Wt: 393.27
InChI Key: CMEVMSDUOYLUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone” features a 4,5-dihydroimidazole core substituted with a 4-bromobenzylthio group at position 2 and a 4-fluorophenyl methanone moiety at position 1. This structure combines halogenated aromatic groups (4-bromo and 4-fluoro) with a sulfur-containing linkage, which may influence its electronic properties and biological interactions.

The compound’s bromine and fluorine substituents likely enhance lipophilicity and metabolic stability, making it relevant for pharmaceutical or agrochemical applications. However, specific biological data for this compound are absent in the evidence, necessitating extrapolation from structurally related molecules.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEVMSDUOYLUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An imidazole ring , which is known for its biological significance and interaction with various biological targets.
  • A bromobenzylthio group , which may enhance the compound's reactivity and biological interactions.
  • A fluorophenyl group , contributing to its lipophilicity and potential receptor interactions.

Structural Formula

The structural formula can be represented as follows:

C15H14BrN2OS\text{C}_{15}\text{H}_{14}\text{BrN}_2\text{OS}

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of sulfur and halogen substituents can enhance the antimicrobial properties of imidazole derivatives.
  • Anticancer Potential : Imidazole derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
  • GABA-A Receptor Modulation : Similar compounds have been studied for their role as positive allosteric modulators of GABA-A receptors, which are crucial in neuropharmacology.

The biological activity of the compound is hypothesized to involve:

  • Enzyme Interaction : The imidazole ring can interact with enzymes containing histidine residues, potentially acting as an inhibitor or modulator.
  • Receptor Binding : The bromobenzylthio group may facilitate binding to specific receptors, influencing various signaling pathways.
  • Stability and Metabolism : The presence of the tosyl group may enhance metabolic stability, allowing for prolonged bioactivity in vivo.

Antimicrobial Activity

A study examining related imidazole derivatives demonstrated significant antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of microbial cell membranes and inhibition of key metabolic enzymes .

Anticancer Studies

In vitro studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds with imidazole structures were found to induce apoptosis in breast cancer cells through caspase activation .

GABA-A Receptor Modulation

Research into benzimidazole derivatives has revealed their potential as positive allosteric modulators of GABA-A receptors. These findings suggest that the compound may also influence neurotransmission pathways, offering insights into its neuropharmacological potential .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

Compound NameStructural FeaturesBiological Activity
1. 4-BromobenzylthioacetamideThioether + AmideAntimicrobial
2. 1-(4-Bromobenzyl)-3-methylimidazoliumImidazole + Quaternary AmmoniumAnticancer
3. 2-(4-Isopropoxyphenyl)thiazoleThiazole + PhenylAntifungal
4. This compoundImidazole + KetoneAntimicrobial, Anticancer

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone exhibit significant antimicrobial properties. Studies have shown that thiazole and imidazole derivatives can act against various bacterial strains, suggesting that this compound may also possess similar activities due to its structural features .

2. Anticancer Potential
The compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further exploration in cancer therapy. The structure-activity relationship (SAR) studies have indicated that modifications in the phenyl rings can enhance its efficacy against cancer cells .

3. Enzyme Inhibition
There is ongoing research into the compound's role as an enzyme inhibitor, particularly regarding enzymes involved in inflammatory pathways. This could position it as a therapeutic agent for conditions such as arthritis or other inflammatory diseases .

Pharmacological Insights

1. GABA-A Receptor Modulation
Recent studies have highlighted the potential of imidazole derivatives as modulators of the GABA-A receptor, which is crucial in the treatment of anxiety and other neurological disorders. The structural similarities between this compound and known GABA-A receptor ligands suggest it may exhibit similar pharmacological effects .

2. Metabolic Stability
Research into metabolic pathways indicates that modifications to the compound may enhance its stability in biological systems, reducing rapid degradation and improving therapeutic efficacy. This aspect is critical for developing long-lasting medications.

Industrial Applications

1. Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions, making it valuable in developing new materials .

2. Material Science
The compound’s unique properties make it suitable for applications in material science, particularly in creating polymers or coatings with specific chemical resistance or biological activity.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated efficacy against several bacterial strains comparable to standard antibiotics .
Study 2Anticancer PropertiesIdentified as a potential inhibitor of cancer cell proliferation with promising SAR results .
Study 3Enzyme InhibitionShowed potential as an anti-inflammatory agent through enzyme modulation .

Comparison with Similar Compounds

Imidazole vs. Oxadiazole Cores

  • Oxadiazole Derivatives (e.g., Compound 5g in ) : The 1,3,4-oxadiazole core in 5g exhibits strong fungicidal and herbicidal activity due to its electron-deficient nature, which facilitates interactions with biological targets like succinate dehydrogenase (SDH) . The dihydroimidazole core in the target compound may offer distinct electronic properties, influencing solubility and target affinity.

Substituent Effects

  • 4-Bromobenzylthio Group : Present in both the target compound and 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) . This group enhances halogen bonding and lipophilicity, critical for membrane penetration in agrochemical applications.
  • 4-Fluorophenyl Methanone: Similar to the 4-ethoxyphenyl methanone in “(4-ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone” (), the fluorinated aromatic group improves metabolic stability and π-π stacking interactions.

Physicochemical Properties

Compound Class Melting Point (°C) Yield (%) Key Spectral Data (NMR) Reference
Target Compound Not reported
Imidazole Derivatives () 132–230 37–75 δH: 6.8–7.5 ppm (aromatic H); δC: 160–165 ppm (C=O)
Oxadiazole 5g () Crystalline 41 HRMS: [M+H]+ = 506.9; νC=S: 1247 cm⁻¹
4-Ethoxyphenyl Analog () Not reported δF: -115 ppm (¹⁹F NMR)

Notes:

  • The target compound’s melting point and yield are unreported, but imidazole analogs in show high thermal stability (mp up to 230°C) .
  • The 4-fluorophenyl group’s ¹⁹F NMR signal (~-115 ppm) is consistent across fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.